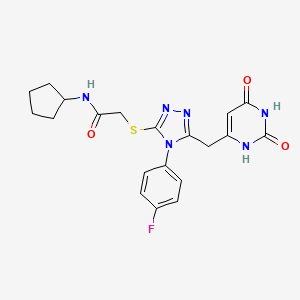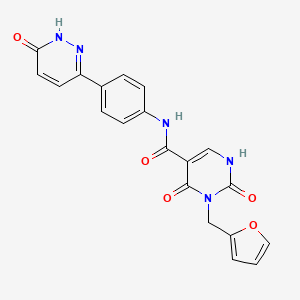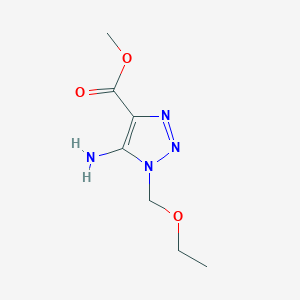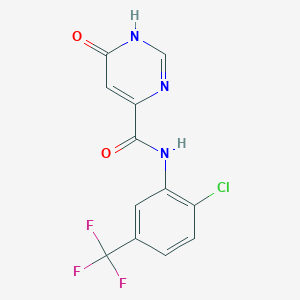
N-(2-chloro-5-(trifluorométhyl)phényl)-6-hydroxypyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Starting Material: 6-hydroxypyrimidine intermediate.
Reaction: Amidation reaction using carboxylic acid derivatives or acyl chlorides in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions due to its electron-withdrawing trifluoromethyl group.
Material Science: Incorporated into polymers to enhance thermal stability and chemical resistance.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes due to its ability to interact with active sites.
Antimicrobial Activity: Exhibits activity against various bacterial strains, making it a candidate for antibiotic development.
Medicine
Drug Development: Explored as a potential therapeutic agent for its anti-inflammatory and anticancer properties.
Diagnostic Tools: Used in the development of imaging agents for medical diagnostics.
Industry
Agriculture: Potential use in the development of agrochemicals for pest control.
Pharmaceuticals: Intermediate in the synthesis of complex pharmaceutical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide typically involves multi-step organic synthesis. One common route starts with the preparation of the 2-chloro-5-(trifluoromethyl)aniline, which is then subjected to a series of reactions to introduce the hydroxypyrimidine and carboxamide functionalities.
-
Preparation of 2-chloro-5-(trifluoromethyl)aniline
Starting Material: 2-chloro-5-(trifluoromethyl)nitrobenzene.
Reaction: Reduction of the nitro group to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
-
Formation of the Pyrimidine Ring
Starting Material: 2-chloro-5-(trifluoromethyl)aniline.
Reaction: Cyclization with appropriate reagents to form the pyrimidine ring, often involving formamide or similar compounds under acidic or basic conditions.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
- The hydroxyl group on the pyrimidine ring can undergo oxidation to form a ketone or aldehyde under strong oxidizing conditions.
-
Reduction
- The nitro group in the precursor can be reduced to an amine, as mentioned in the synthetic route.
-
Substitution
- The chloro group on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Iron powder, palladium on carbon (Pd/C) with hydrogen gas.
Nucleophiles for Substitution: Ammonia (NH₃), primary amines, thiols.
Major Products Formed
Oxidation: Formation of pyrimidine ketones or aldehydes.
Reduction: Formation of 2-chloro-5-(trifluoromethyl)aniline.
Substitution: Formation of substituted phenyl derivatives.
Mécanisme D'action
The mechanism of action of N-(2-chloro-5-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity by increasing lipophilicity and metabolic stability. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxypyridine-4-carboxamide: Similar structure but with a pyridine ring instead of pyrimidine.
N-(2-chloro-5-(trifluoromethyl)phenyl)-6-hydroxyquinoline-4-carboxamide: Contains a quinoline ring, offering different electronic properties.
Uniqueness
N-(2-chloro-5-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups enhances its stability and lipophilicity, making it a versatile compound in various applications.
This detailed overview provides a comprehensive understanding of N-(2-chloro-5-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide, covering its synthesis, reactions, applications, and unique properties
Propriétés
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3O2/c13-7-2-1-6(12(14,15)16)3-8(7)19-11(21)9-4-10(20)18-5-17-9/h1-5H,(H,19,21)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZYHKVIJBQUNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=CC(=O)NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,6-dichloro-N-[1-(2-methoxyethyl)-1H-indazol-6-yl]pyridine-2-carboxamide](/img/structure/B2585222.png)
![(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2585223.png)
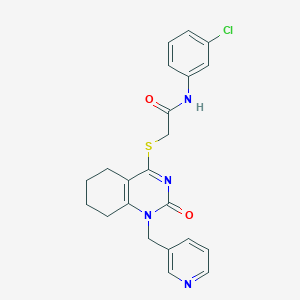
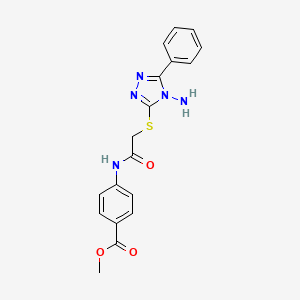
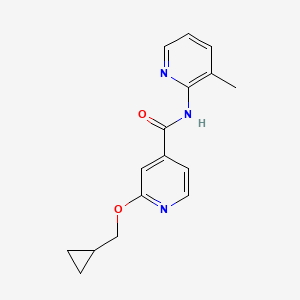
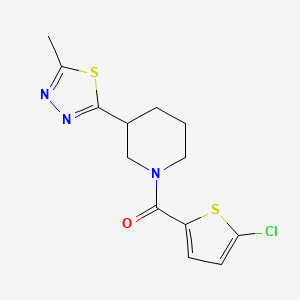
![2-(5-chlorothiophen-2-yl)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2585233.png)
![N-(2-(diethylamino)ethyl)-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2585236.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[(4-ethoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2585238.png)
